2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a chemical compound that has been investigated for various applications in chemistry and pharmacology. It's known for its unique molecular structure and properties which enable its use in diverse synthetic applications.
Synthesis Analysis
- Innovative approaches to the synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of angiotensin II antagonists, have been developed. Two methods are described: the first involves the conversion of 1,1-bis(methylthio)-2-nitroethene to 2-amino-4,6-dimethyl-3-nitropyridine and subsequent catalytic hydrogenation. The second method utilizes propionitrile conversion to an imidate hydrochloride followed by reaction with aminoacetonitrile in the presence of acetylacetone (Stucky, Roduit, & Schmidt, 1997).
Molecular Structure Analysis
- The molecular structures and vibrational properties of 1H-imidazo[4,5-b]pyridine have been extensively studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, coupled with density functional theory (DFT) calculations. These studies have revealed the compound's crystalline structure and unique spectral characteristics (Dymińska et al., 2010).
Chemical Reactions and Properties
- Imidazo[4,5-b]pyridine derivatives have been shown to engage in various chemical reactions, including those useful for the synthesis of potential anticancer agents and novel fluorescent organic compounds. For instance, oxidative cyclization reactions have been used to create diverse imidazopyridine derivatives with potential pharmacological activities (Temple et al., 1987).
Physical Properties Analysis
- The physical properties of imidazo[4,5-b]pyridine derivatives have been characterized in terms of their solid-state stability and fluorescent properties. These properties vary based on the molecular structure and substituent effects, as observed in various synthesized derivatives (Tomoda et al., 1999).
Chemical Properties Analysis
- Chemical properties such as the reactivity and stability of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. Studies have explored these aspects through a variety of chemical reactions and theoretical analyses, shedding light on the compound's versatile chemical behavior (Lorenc et al., 2008).
Scientific Research Applications
Innovative Synthesis Approaches
Industrial-Scale Production of Angiotensin II Receptor Antagonists : 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine serves as a crucial intermediate in synthesizing potent angiotensin II antagonists. Two synthesis routes have been explored: the first converts 1,1-bis(methylthio)-2-nitroethene to 2-amino-4,6-dimethyl-3-nitropyridine, followed by catalytic hydrogenation. The second involves propionitrile conversion to imidate hydrochloride, then reacting with aminoacetonitrile and acetylacetone to yield the desired product. The propionitrile route was successfully scaled up for pilot plant production (Stucky, Roduit, & Schmidt, 1997).
Antituberculotic Activity
Potential Antituberculotic Agents : A study synthesized 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their antituberculotic potential. Various compounds, including methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, were synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).
Anticancer Potential
Synthesis of Anticancer Agents : Imidazo[4,5-b]pyridines have been synthesized and investigated for their anticancer properties. The study developed routes for synthesizing these compounds by cyclizing substituted amino-diaminopyridines with ethyl orthoformate. Oxidative cyclization of diaminopyridines with aryl aldehydes produced imidazopyridine ring systems, showing significant antitumor activity in mice (Temple, Rose, Comber, & Rener, 1987).
Novel Synthetic Routes
Synthesis of Pyridin-7-ol Derivatives : A novel method led to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol through a series of intermediates, starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate. This synthesis pathway involved ring-chain tautomerizations and rearrangements, yielding structurally interesting compounds (Lis, Traina, & Huffman, 1990).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
133240-06-9 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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